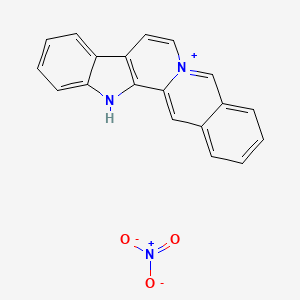

3H-yohimban-13-ium;nitrate

Beschreibung

3H-Yohimban-13-ium; nitrate is a quaternary ammonium salt derived from the yohimbane alkaloid framework, characterized by a nitrate counterion. Yohimbane alkaloids are structurally related to indole alkaloids and are notable for their pharmacological activity, particularly in adrenergic receptor modulation. The nitrate group in this compound enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Eigenschaften

Molekularformel |

C19H13N3O3 |

|---|---|

Molekulargewicht |

331.3 g/mol |

IUPAC-Name |

3H-yohimban-13-ium;nitrate |

InChI |

InChI=1S/C19H12N2.NO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h1-12H;/q;-1/p+1 |

InChI-Schlüssel |

VNGKNJURONSDQE-UHFFFAOYSA-O |

Kanonische SMILES |

C1=CC=C2C=[N+]3C=CC4=C(C3=CC2=C1)NC5=CC=CC=C45.[N+](=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3H-yohimban-13-ium;nitrate involves several steps. One common method starts with the extraction of yohimbine from the bark of Pausinystalia yohimbe. The extracted yohimbine is then subjected to a series of chemical reactions to convert it into sempervirine nitrate. These reactions typically involve nitration, where a nitrate group is introduced into the molecule .

Industrial production methods for sempervirine nitrate are similar but are scaled up to produce larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

3H-yohimban-13-ium;nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Oxidation: This reaction can convert 3H-yohimban-13-ium;nitrate into its oxidized form, which may have different pharmacological properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its biological activity.

Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for creating derivatives with specific properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more reactive form of the compound, while reduction may yield a more stable derivative .

Wissenschaftliche Forschungsanwendungen

3H-yohimban-13-ium;nitrate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-yohimban-13-ium;nitrate involves its interaction with alpha-2 adrenergic receptors. By blocking these receptors, the compound can increase the release of norepinephrine and other neurotransmitters, leading to enhanced sympathetic nervous system activity . This mechanism is responsible for its effects on erectile function, mood, and other physiological processes.

Additionally, the compound’s interaction with DNA has been studied, revealing that it binds to specific sites on the DNA molecule, potentially affecting gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

While the evidence lacks direct comparisons of 3H-yohimban-13-ium; nitrate with structurally analogous compounds, insights can be drawn from studies on nitrate-containing molecules in pharmacological, environmental, and industrial contexts. Below is a synthesized analysis:

Pharmacological Nitrate Derivatives

- Silver Nitrate (AgNO₃): Widely used in medical applications (e.g., cauterization in nail surgery), silver nitrate demonstrates antimicrobial properties but differs significantly in toxicity and mechanism. Unlike 3H-yohimban-13-ium; nitrate, silver nitrate’s efficacy depends on silver ion release, which can delay wound healing and cause tissue irritation .

- 3H-yohimban-13-ium; nitrate’s quaternary structure likely reduces blood-brain barrier permeability compared to neutral phorbol esters, which exhibit potent protein kinase C activation .

Industrial and Environmental Nitrates

- Ammonium Nitrate (NH₄NO₃): A common fertilizer and explosive precursor, ammonium nitrate shares the nitrate ion but lacks organic complexity. Its hygroscopicity and thermal instability contrast with the likely improved stability of 3H-yohimban-13-ium; nitrate due to the yohimban backbone .

- Nitrate Reduction Pathways : Environmental studies highlight nitrate’s role in microbial metabolism (e.g., denitrification via nap and nir genes in Comamonas spp.), which could inform degradation pathways for 3H-yohimban-13-ium; nitrate in ecological systems .

Dietary and Analytical Nitrate Studies

- Dietary Nitrate: Vegetables contribute ~70% of dietary nitrate intake, with cooked vegetables showing variable nitrate retention (e.g., spinach: 320–480 mg/kg).

- Analytical Methods : Laboratory assays for nitrate (e.g., spectrophotometry, electrochemical sensors) could be adapted for quantifying 3H-yohimban-13-ium; nitrate. For instance, Cu-Mo-based electrochemical sensors achieve detection limits of 0.1 µM nitrate, suitable for pharmaceutical quality control .

Key Research Findings and Data Tables

Table 1. Comparative Properties of Nitrate-Containing Compounds

Table 2. Nitrate Detection Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.